molecular formula C10H9IN2O2 B072927 Ethyl 5-iodo-1H-indazole-3-carboxylate CAS No. 1207-38-1

Ethyl 5-iodo-1H-indazole-3-carboxylate

Cat. No.: B072927
CAS No.: 1207-38-1
M. Wt: 316.09 g/mol
InChI Key: ZADSLVOSOVLXLW-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-1H-indazole-3-carboxylate typically involves the iodination of an indazole precursor. One common method is the reaction of 5-iodo-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Ethyl 5-iodo-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The indazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-iodo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

    Ethyl 1H-indazole-3-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-Bromo-1H-indazole-3-carboxylate: Contains a bromine atom instead of iodine, which can affect its chemical properties and applications.

    5-Chloro-1H-indazole-3-carboxylate: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.

Biological Activity

Ethyl 5-iodo-1H-indazole-3-carboxylate is a compound belonging to the indazole family, recognized for its significant biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features an iodine atom at the fifth position of the indazole ring and an ethyl ester at the carboxylic acid position. Its molecular formula is C10H9IN2O2C_{10}H_{9}IN_{2}O_{2} with a molecular weight of approximately 288.04 g/mol. The unique structure enhances its lipophilicity and facilitates interactions with various biological targets, contributing to its biological efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Target Interactions : The iodine atom allows for strong bonding with biomolecules, influencing their activity. The indazole ring can interact with various enzymes and receptors, modulating their function.
  • Cellular Pathways : The compound has been shown to inhibit cell growth in various human cancer cell lines, suggesting potential anticancer properties. It may affect cellular processes such as apoptosis and cell cycle regulation by targeting specific proteins involved in these pathways .

Biological Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. Below are summarized findings from recent studies:

Cell Line IC50 (µM) Effect
K562 (leukemia)5.15Promotes apoptosis via Bcl2 inhibition
Hep-G2 (liver cancer)VariesSuperior activity compared to standard drugs
Other Tumor LinesNot specifiedGeneral trend of anticancer activity

These findings suggest that the compound could serve as a promising scaffold for developing new anticancer agents .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells significantly more than some existing treatments, indicating its potential as a therapeutic agent .
  • Mechanistic Insights :
    • A study highlighted that the compound affects apoptosis pathways by inhibiting key proteins such as Bcl2 and modulating p53 signaling, leading to enhanced cancer cell death .
  • Comparative Analysis :
    • Compared to other indazole derivatives, this compound shows greater potency due to the presence of the iodine atom, which enhances its interaction with biological targets .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Properties

IUPAC Name

ethyl 5-iodo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADSLVOSOVLXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506970
Record name Ethyl 5-iodo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-38-1
Record name Ethyl 5-iodo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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